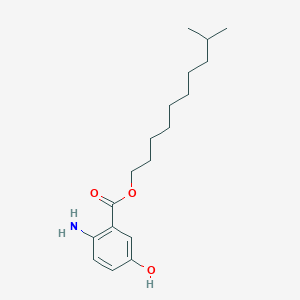
9-methyldecyl 2-amino-5-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isoundecyl 5-hydroxyanthranilate typically involves the esterification of 5-hydroxyanthranilic acid with isoundecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of isoundecyl 5-hydroxyanthranilate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of biocatalysts, such as engineered Escherichia coli, has also been explored for the production of related compounds .
化学反応の分析
Types of Reactions: 9-methyldecyl 2-amino-5-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the anthranilate moiety can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted esters and amides.
科学的研究の応用
Pharmacological Applications
1. Antioxidant Activity
Research indicates that derivatives of 5-hydroxybenzoic acid exhibit significant antioxidant properties. The presence of the amino group enhances the electron-donating ability of the compound, which may help in scavenging free radicals and protecting cellular components from oxidative stress .
2. Analgesic Properties
Studies have shown that related compounds can interact with cyclooxygenase (COX) enzymes, suggesting that 9-methyldecyl 2-amino-5-hydroxybenzoate may also possess analgesic properties. In particular, derivatives have demonstrated superior binding affinity to COX-2 receptors, indicating potential use in pain management therapies .
3. Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activities, making it a candidate for developing treatments for inflammatory diseases. Its mechanism likely involves modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines .
Biochemical Applications
1. Pathway Engineering
In metabolic engineering, compounds like this compound can be utilized to enhance metabolic pathways in microorganisms. This can lead to increased production of desired metabolites or biofuels through engineered strains of bacteria or yeast .
2. Biosynthesis of Antibiotics
The compound's structural characteristics suggest it could serve as a precursor in synthesizing antibiotics via the aminoshikimate pathway. Its incorporation into biosynthetic pathways could yield novel antibiotic compounds with improved efficacy against resistant strains .
Materials Science Applications
1. Multifunctional Coatings
The amphiphilic nature of this compound allows it to be used in creating coatings with both hydrophilic and hydrophobic properties. These coatings can be applied in various industries, including biomedical devices and environmental applications .
2. Drug Delivery Systems
Due to its favorable biocompatibility and ability to form micelles, this compound is being investigated for use in drug delivery systems. It can encapsulate hydrophobic drugs and enhance their solubility and bioavailability, improving therapeutic outcomes .
Case Study 1: Antioxidant Efficacy
A study involving various derivatives of benzoic acid found that modifications at the amino and hydroxyl positions significantly enhanced antioxidant activity compared to unmodified compounds. The results indicated a direct correlation between structural modifications and increased radical scavenging ability.
Case Study 2: Analgesic Testing
In vivo testing of related compounds demonstrated a reduction in pain responses in murine models when administered prior to inducing pain through acetic acid injection. The study highlighted the potential for developing new analgesics based on this class of compounds.
Data Tables
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Antioxidant | Free radical scavenging | Cellular protection from oxidative damage |
| Analgesic | COX-2 inhibition | Pain management |
| Anti-inflammatory | Cytokine modulation | Treatment for inflammatory diseases |
| Metabolic Engineering | Enhanced metabolic pathways | Increased yield of biofuels or metabolites |
| Multifunctional Coatings | Amphiphilic properties | Versatile applications in coatings |
| Drug Delivery | Micelle formation | Improved drug solubility and bioavailability |
作用機序
The mechanism of action of isoundecyl 5-hydroxyanthranilate involves its interaction with various molecular targets and pathways:
類似化合物との比較
4-Hydroxyanthranilate: Another derivative of anthranilic acid with similar chemical properties.
Avenanthramides: A group of phenolic alkaloids with anti-inflammatory and antioxidant activities.
Uniqueness: 9-methyldecyl 2-amino-5-hydroxybenzoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its long alkyl chain enhances its lipophilicity, making it more suitable for certain applications compared to other anthranilate derivatives .
特性
CAS番号 |
148915-77-9 |
|---|---|
分子式 |
C18H29NO3 |
分子量 |
307.4 g/mol |
IUPAC名 |
9-methyldecyl 2-amino-5-hydroxybenzoate |
InChI |
InChI=1S/C18H29NO3/c1-14(2)9-7-5-3-4-6-8-12-22-18(21)16-13-15(20)10-11-17(16)19/h10-11,13-14,20H,3-9,12,19H2,1-2H3 |
InChIキー |
NGQKBZVVKVAIIG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCOC(=O)C1=C(C=CC(=C1)O)N |
正規SMILES |
CC(C)CCCCCCCCOC(=O)C1=C(C=CC(=C1)O)N |
Key on ui other cas no. |
148915-77-9 |
同義語 |
BU 4601 B BU-4601 B isoundecyl 5-hydroxyanthranilate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















